REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.[CH3:12][NH2:13]>C1COCC1>[Cl:1][C:2]1[N:7]=[C:6]([NH:13][CH3:12])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1
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Name
|
|
Quantity
|
7.26 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
9.35 mL
|
Type
|
reactant
|
Smiles
|
CN
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
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concentrated
|
Type
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CUSTOM
|
Details
|
The residue is partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
The layer is separated
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Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with ethyl acetate
|
Type
|
WASH
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Details
|
The combined organic extracts are washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)NC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |